molecular formula C18H22N4O2 B2416864 N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1251574-87-4

N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B2416864
CAS No.: 1251574-87-4
M. Wt: 326.4
InChI Key: CJPKATTXLRESRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound with intricate structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps starting from basic organic compounds

  • Formation of the Pyrimidine Ring: : This step generally includes the condensation of specific aldehydes with urea or its derivatives under catalytic acidic or basic conditions.

  • Introduction of Pyrrolidine Ring: : The pyrrolidine moiety is introduced by a cyclization reaction that often involves intermediates like nitriles or amides.

  • Acetylation and Methylation: : N-acetylation and subsequent methylation steps are accomplished using acetic anhydride and methyl iodide, respectively, under controlled conditions.

  • Final Coupling: : The pyrimidinyl and pyrrolidinyl fragments are coupled using amide bond-forming reactions, typically employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

On an industrial scale, this compound is synthesized through a streamlined process that maximizes yield and minimizes by-products. This usually involves continuous flow reactors for better control over reaction conditions and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions under controlled conditions, usually yielding hydroxylated or ketone derivatives.

  • Reduction: : Selective reduction processes can modify certain functional groups within the molecule, often using reagents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions allow for modifications at specific positions within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate in basic or acidic media.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halides, alkylating agents, and various nucleophiles (e.g., amines, thiols).

Major Products

The reactions yield a variety of products, including hydroxylated compounds from oxidation, and different N-substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a variety of analogues for research purposes.

Biology

Biologically, this molecule can be used to study enzymatic interactions and inhibition, given its structural mimicry of natural substrates.

Medicine

Industry

Industrially, it can be used in the synthesis of materials with desired properties, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism by which N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide exerts its effects depends largely on its target application:

  • Enzymatic Inhibition: : It can inhibit specific enzymes by mimicking natural substrates, thereby blocking enzymatic activity.

  • Molecular Pathways: : It can interact with various cellular pathways, influencing processes like cell signaling and gene expression.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide stands out due to its unique structural arrangement, which provides distinct chemical and biological properties.

Similar Compounds

  • N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide

  • N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide

  • N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide

These comparisons highlight subtle yet significant differences in chemical behavior and applications.

Properties

IUPAC Name

N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-12-16(23)22(18(19-14)21-10-6-7-11-21)13-17(24)20(2)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKATTXLRESRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.